Benzeneethanamine, 4-methoxy-N-methyl-3-(phenylmethoxy)-

Pictet-Spengler cyclization Regioselectivity Tetrahydroisoquinoline synthesis

Benzeneethanamine, 4-methoxy-N-methyl-3-(phenylmethoxy)- (CAS 106149-04-6), also known as 2-(3-(benzyloxy)-4-methoxyphenyl)-N-methylethan-1-amine, is a substituted N-methylphenethylamine derivative (C17H21NO2, MW 271.35 g/mol) featuring a characteristic 3-benzyloxy-4-methoxy substitution pattern on the phenyl ring. It belongs to the benzyloxyphenethylamine class and serves primarily as a protected synthetic intermediate en route to 1-substituted 1,2,3,4-tetrahydroisoquinoline alkaloids via Pictet-Spengler cyclization, as well as in reticuline-related pathways.

Molecular Formula C17H21NO2
Molecular Weight 271.35 g/mol
CAS No. 106149-04-6
Cat. No. B3045404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzeneethanamine, 4-methoxy-N-methyl-3-(phenylmethoxy)-
CAS106149-04-6
Molecular FormulaC17H21NO2
Molecular Weight271.35 g/mol
Structural Identifiers
SMILESCNCCC1=CC(=C(C=C1)OC)OCC2=CC=CC=C2
InChIInChI=1S/C17H21NO2/c1-18-11-10-14-8-9-16(19-2)17(12-14)20-13-15-6-4-3-5-7-15/h3-9,12,18H,10-11,13H2,1-2H3
InChIKeyRDKCBJKWTCOZMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzeneethanamine, 4-methoxy-N-methyl-3-(phenylmethoxy)- (CAS 106149-04-6): Sourcing Guide for a Specialized Phenethylamine Intermediate


Benzeneethanamine, 4-methoxy-N-methyl-3-(phenylmethoxy)- (CAS 106149-04-6), also known as 2-(3-(benzyloxy)-4-methoxyphenyl)-N-methylethan-1-amine, is a substituted N-methylphenethylamine derivative (C17H21NO2, MW 271.35 g/mol) featuring a characteristic 3-benzyloxy-4-methoxy substitution pattern on the phenyl ring . It belongs to the benzyloxyphenethylamine class and serves primarily as a protected synthetic intermediate en route to 1-substituted 1,2,3,4-tetrahydroisoquinoline alkaloids via Pictet-Spengler cyclization, as well as in reticuline-related pathways [1][2]. Vendors typically supply this compound at ≥98% purity, with the free base form offering distinct solubility and reactivity profiles compared to its hydrochloride salt analogs .

Why Unverified Substitution of 4-Methoxy-N-methyl-3-(phenylmethoxy)-benzeneethanamine Carries Scientific Risk


Casual interchange of this compound with regioisomeric or N-demethylated benzyloxyphenethylamine analogs introduces substantial experimental risk. The 3-benzyloxy-4-methoxy substitution pattern governs regioselectivity in subsequent Pictet-Spengler cyclizations, directly determining which tetrahydroisoquinoline constitutional isomer is formed [1]. Compared to the 4-benzyloxy-3-methoxy regioisomer (CAS 35266-64-9), the inverted placement of hydrogen-bond donors and steric bulk alters both cyclization kinetics and product distribution . The presence of the N-methyl group further differentiates this compound from its primary amine counterpart (CAS 36455-21-7), influencing iminium ion formation rates, solubility characteristics, and the final alkaloid N-substitution outcome. Generic sourcing without verifying the specific substitution pattern and N-methylation status risks failed syntheses and irreproducible results.

Head-to-Head Evidence for Selecting Benzeneethanamine, 4-methoxy-N-methyl-3-(phenylmethoxy)- Over Closest Analogs


Regioisomeric Differentiation: 3-Benzyloxy-4-methoxy vs. 4-Benzyloxy-3-methoxy Substitution Pattern Drives Divergent Cyclization Outcomes

The target compound (CAS 106149-04-6) carries the benzyloxy group at the 3-position and methoxy at the 4-position, whereas its closest regioisomer (CAS 35266-64-9) bears the reverse substitution. This positional swap directly controls the regiochemical outcome of electrophilic aromatic substitution during Pictet-Spengler cyclization: the 3-benzyloxy-4-methoxy pattern directs cyclization to the position para to the methoxy group (C-6 of the tetrahydroisoquinoline), while the 4-benzyloxy-3-methoxy pattern favors para to the benzyloxy (C-7 of the tetrahydroisoquinoline) [1][2]. The target compound thus yields 6-methoxy-substituted tetrahydroisoquinolines, whereas the regioisomer yields 7-methoxy-substituted products. In the synthesis of (R)-crispine A and related natural products, this regiochemical control is non-negotiable for achieving the correct natural product substitution pattern [3].

Pictet-Spengler cyclization Regioselectivity Tetrahydroisoquinoline synthesis

N-Methylation Advantage: Enhanced Iminium Ion Reactivity in Pictet-Spengler Cyclization Compared to Primary Amine Analog

The target compound (CAS 106149-04-6) is an N-methyl secondary amine, distinguishing it from the primary amine analog 2-(3-benzyloxy-4-methoxyphenyl)ethanamine (CAS 36455-21-7). In the organocatalytic Pictet-Spengler reaction, N-methyl substitution is critical because the N-methyl group stabilizes the iminium ion intermediate formed upon condensation with the aldehyde, enhancing the rate of the subsequent electrophilic cyclization [1]. The Mons et al. (2014) study specifically employed N-methyl-N-(o-nitrophenylsulfenyl)phenethylamine substrates for efficient (R)-TRIP-catalyzed asymmetric Pictet-Spengler reactions, achieving enantiomeric excesses suitable for natural product synthesis after recrystallization [2]. The primary amine analog would require an additional N-alkylation step either before or after cyclization, adding synthetic operations and potentially compromising overall yield.

Iminium ion cyclization N-methylphenethylamine Reaction kinetics

Free Base vs. Hydrochloride Salt: Solubility and Reactivity Differentiation for Non-Aqueous Synthetic Protocols

The target compound (CAS 106149-04-6) is supplied as the free base form, in contrast to the hydrochloride salt of its regioisomer (CAS 35266-64-9, supplied as the HCl salt). The free base exhibits higher solubility in aprotic organic solvents (e.g., dichloromethane, toluene, THF) commonly employed in organocatalytic Pictet-Spengler reactions and N-sulfenylation procedures, whereas the hydrochloride salt requires a basification step prior to use in non-aqueous reactions . Additionally, the hydrochloride salt (CAS 35266-64-9) has a molecular weight of 307.82 g/mol (C17H22ClNO2), compared to 271.35 g/mol for the free base target compound, representing an ~13% mass difference that must be accounted for in stoichiometric calculations .

Free base Hydrochloride salt Solubility Synthetic intermediate

Validated Utility in Enantioselective Synthesis: Documented Substrate in (R)-TRIP-Catalyzed Asymmetric Pictet-Spengler Reactions

Phenethylamines bearing the 3-benzyloxy-4-methoxy substitution pattern have been explicitly employed as substrates in (R)-TRIP-catalyzed enantioselective Pictet-Spengler reactions for the synthesis of chiral 1-substituted tetrahydroisoquinolines [1]. The Mons et al. (2014) study demonstrated that N-(o-nitrophenylsulfenyl) derivatives of such phenethylamines undergo efficient cyclization with aldehydes under BINOL-phosphoric acid catalysis, yielding products with high enantiomeric purity after recrystallization. This methodology was successfully applied to synthesize the natural products (R)-crispine A, (R)-calycotomine, and (R)-colchietine . The N-methyl group present in the target compound is essential for generating the N-methylated tetrahydroisoquinoline skeleton found in these alkaloids, providing a direct precedent for its utility that is less established for the primary amine analog (CAS 36455-21-7) or the regioisomeric hydrochloride salt (CAS 35266-64-9) in this specific catalytic system.

Asymmetric catalysis Chiral phosphoric acid Tetrahydroisoquinoline alkaloids

Physicochemical Property Profile: Hydrogen Bonding Capacity and Conformational Flexibility Differentiate from Non-Benzyloxy Analogs

The target compound possesses 1 hydrogen bond donor (secondary amine N-H), 3 hydrogen bond acceptors (benzyloxy O, methoxy O, amine N), 7 rotatable bonds, and a topological polar surface area consistent with moderate blood-brain barrier permeability potential . By comparison, the simpler N-methyl-4-methoxyphenethylamine (Compound 48/80 component, CAS not the same but structurally related) lacks the 3-benzyloxy group, resulting in reduced lipophilicity (lower logP) and fewer rotatable bonds (5 vs. 7). The benzyloxy substituent increases the calculated logP by approximately 1.5-2.0 units compared to the non-benzyloxy analog, enhancing membrane permeability and altering pharmacokinetic properties if the compound is used in biological assays . The exact mass of 271.15733 Da (monoisotopic) provides a precise identifier for LC-MS verification of purchased material .

Physicochemical properties Drug-likeness Lipophilicity

Procurement-Driven Application Scenarios for Benzeneethanamine, 4-methoxy-N-methyl-3-(phenylmethoxy)-


Enantioselective Synthesis of 6-Methoxy-Substituted Tetrahydroisoquinoline Alkaloids via Organocatalytic Pictet-Spengler Cyclization

When the synthetic target is a 6-methoxy-1-substituted tetrahydroisoquinoline natural product (e.g., (R)-crispine A, (R)-calycotomine), the 3-benzyloxy-4-methoxy substitution pattern of CAS 106149-04-6 is mandatory. After N-sulfenylation, the compound serves as a substrate for (R)-TRIP-catalyzed asymmetric Pictet-Spengler reaction with appropriate aldehydes, yielding the desired 6-methoxy regioisomer with high enantioselectivity [1]. The N-methyl group is pre-installed, matching the alkaloid N-substitution. Using the 4-benzyloxy-3-methoxy regioisomer would instead deliver the 7-methoxy constitutional isomer, which is the wrong natural product. [2]

Streamlined Synthesis of N-Methylated Benzylisoquinoline Precursors Without Post-Cyclization Alkylation

For reticuline-type benzylisoquinoline alkaloid synthesis where the tetrahydroisoquinoline nitrogen must bear a methyl group, selecting CAS 106149-04-6 eliminates the need for post-cyclization N-methylation of the tetrahydroisoquinoline core. This advantage is particularly relevant in multi-step sequences where reductive methylation of a secondary amine would require additional protecting group manipulations. The free base form permits direct use in anhydrous N-sulfenylation protocols without prior basification. [3]

Physicochemical Probe Development Requiring Enhanced Lipophilicity from the 3-Benzyloxy Substituent

In medicinal chemistry campaigns where the phenethylamine scaffold serves as a starting point for structure-activity relationship (SAR) exploration, the benzyloxy group at the 3-position provides a significant increase in lipophilicity (estimated logP increase of 1.5-2.0 units) compared to non-benzyloxy analogs . This enhanced lipophilicity may be desirable for CNS-penetrant probe compounds or for improving passive membrane permeability in cell-based assays. The benzyloxy group can later be cleaved by hydrogenolysis to reveal a phenolic OH for further derivatization.

Quality Control and Identity Verification via High-Resolution Mass Spectrometry

Upon procurement, the identity and purity of CAS 106149-04-6 can be verified by HRMS using the exact monoisotopic mass of 271.15723 Da (C17H21NO2) . The compound's chromatographic retention and mass spectral fragmentation pattern differ from the regioisomer CAS 35266-64-9, enabling unambiguous identity confirmation by LC-HRMS. The free base form (MW 271.35) can be distinguished from the hydrochloride salt of the regioisomer (MW 307.82) by a simple mass measurement.

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